4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
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Overview
Description
4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a dialdehyde in which the two carbaldehyde functions are at positions 3 and 5 of 4-methyl-1,4-dihydropyridine. Although the compound is an entity in its own right, the nitrogen of the dihydropyridine ring may also arise from the epsilon-amino group of a lysine residue within a protein [MDHDC-protein adduct; malonaldedehyde (synonym malondialdehyde) acetaldehyde (MAA)-protein adduct]. It has a role as an epitope. It is a dialdehyde and a dihydropyridine.
Scientific Research Applications
Ultrasound-Mediated Synthesis
4-Substituted 1,4-dihydropyridine-3,5-dicarboxylates, which include 4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde, have been synthesized using solvent-free conditions facilitated by ultrasound irradiation. This method offers advantages such as shorter reaction times and high product yield, marking an improvement over traditional thermal methods (He et al., 2015).
Fluorescence Properties
The fluorescence properties of 1,4-dihydropyridine-3,5-dicarbaldehydes have been studied, particularly their formation in reactions involving primary amines and malonaldehyde. These compounds exhibit fluorescence similar to lipofuscin, a type of age pigment, making them relevant for studies on aging and related processes (Kikugawa & Ido, 1984).
Synthesis of Chiral 1,4-Dihydropyridines
Recent developments in the synthesis of chiral 1,4-dihydropyridines, including their fused analogues, have been explored. This research is significant in medicinal chemistry due to the biological activities and potential pharmaceutical applications of these compounds (Rucins et al., 2020).
Kinetic-Fluorometric Analysis in Food
The use of 1,4-dihydropyridine-3,5-dicarbaldehyde for kinetic-fluorometric analysis in food has been researched. This compound's fluorescence is utilized in the determination of malonaldehyde, a marker of lipid peroxidation, in complex food samples like olive oil (Espinosa-Mansilla et al., 1997).
Properties
CAS No. |
71970-43-9 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-methyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-7(4-10)2-9-3-8(6)5-11/h2-6,9H,1H3 |
InChI Key |
GHUJOXJDUAROKJ-UHFFFAOYSA-N |
SMILES |
CC1C(=CNC=C1C=O)C=O |
Canonical SMILES |
CC1C(=CNC=C1C=O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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